2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid
Description
Properties
CAS No. |
1105985-14-5 |
|---|---|
Molecular Formula |
C7H4BrF2NO2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 2
Bromination of pyridine derivatives typically employs bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, in the synthesis of 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester, bromine is introduced via refluxing with sulfuric acid in methanol. Adapting this method, pyridine-3-carboxylic acid can be brominated at position 2 using liquid bromine in dichloromethane at 10–20°C, followed by heating to 50°C for 8–12 hours.
Key Reaction Conditions:
Difluoromethylation at Position 6
Difluoromethylation is achieved using ClCF₂H or CHF₂I under palladium catalysis. A method analogous to the trifluoromethylation of 2-bromo-4-(trifluoromethyl)pyridine involves using CuCF₂H in the presence of Pd(OAc)₂ and Xantphos. For 6-position functionalization, a directing group (e.g., carboxylic acid) may facilitate regioselectivity.
Example Protocol:
-
Dissolve 2-bromo-pyridine-3-carboxylic acid in dimethylformamide (DMF).
-
Add CuCF₂H (1.5 eq.), Pd(OAc)₂ (0.1 eq.), and Xantphos (0.15 eq.).
Outcome:
-
Product: 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid
Carboxylic Acid Functionalization via Ester Intermediates
Protecting the carboxylic acid group as a methyl ester simplifies subsequent reactions, particularly under harsh conditions.
Methyl Ester Formation
Pyridine-3-carboxylic acid is esterified using methanol and sulfuric acid, as demonstrated in the synthesis of 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester.
Steps:
Sequential Bromination and Difluoromethylation
With the ester in place, bromination and difluoromethylation proceed efficiently:
Ester Hydrolysis
The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH or HCl:
Conditions:
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable modular construction of the pyridine ring.
Suzuki-Miyaura Coupling
A boronic acid derivative at position 3 can couple with pre-functionalized bromo-difluoromethyl fragments. For example:
-
Synthesize 3-boronic acid-pyridine-6-(difluoromethyl) via directed ortho-metalation.
-
Couple with 2-bromo-pyridine using Pd(PPh₃)₄ and Na₂CO₃.
Yield: ~65% (based on similar biaryl syntheses).
Negishi Coupling
Zinc reagents facilitate coupling under milder conditions. A protocol adapted from 2-bromo-4-(trifluoromethyl)pyridine synthesis involves:
-
Generate Zn-CF₂H via transmetalation of CHF₂I with Zn dust.
-
Couple with 2-bromo-pyridine-3-carboxylic acid using Pd₂(dba)₃.
One-Pot Multistep Synthesis
Combining bromination, difluoromethylation, and oxidation in a single reactor improves efficiency.
Procedure:
-
Brominate pyridine-3-carboxylic acid at position 2 using NBS in CCl₄.
-
Introduce difluoromethyl via ClCF₂H and CuI at 80°C.
-
Oxidize any intermediate alcohols to carboxylic acids using KMnO₄.
Advantages:
-
Reduced purification steps
-
Overall Yield: ~55–60%
Comparison of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Halogenation | High regioselectivity | Requires harsh bromination conditions | 70–90% |
| Ester Intermediate | Protects carboxylic acid | Additional hydrolysis step | 70–95% |
| Cross-Coupling | Modularity | Requires pre-functionalized reagents | 60–65% |
| One-Pot Synthesis | Efficiency | Complex optimization | 55–60% |
Mechanistic Insights
Bromination Mechanism
Electrophilic aromatic substitution (EAS) dominates, with the carboxylic acid group directing bromine to position 2. Sulfuric acid protonates the pyridine ring, enhancing electrophilicity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol under reflux conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) in suitable solvents.
Major Products Formed:
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the pyridine ring.
Oxidation and Reduction Reactions: Carboxylates or alcohols derived from the carboxylic acid group.
Scientific Research Applications
Pharmaceutical Development
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is utilized in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of drugs targeting specific biological pathways, particularly in the treatment of diseases involving sodium channels and other critical receptors.
- Case Study : Research has indicated that derivatives of this compound can act as modulators for sodium channels, which are essential in the treatment of neurological disorders. A study highlighted the synthesis of (hetero)aromatic carboxamides derived from this compound, demonstrating its potential in drug formulation for therapeutic applications .
Agrochemical Applications
The compound exhibits herbicidal properties, making it valuable in agricultural settings. It is effective against a range of weeds, particularly when used in transgenic crops that are engineered for herbicide resistance.
- Case Study : A patent describes the use of this compound as a herbicide for controlling monocotyledonous and dicotyledonous weeds in crops such as corn and soybean. The formulation allows for application before germination or post-emergence, effectively managing weed growth without harming the crop .
Data Table: Applications Overview
Synthesis Techniques
The synthesis of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves several steps:
- Bromination : The initial step often includes bromination of pyridine derivatives.
- Difluoromethylation : Utilizing reagents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group.
- Carboxylation : The final step involves introducing the carboxylic acid group through established organic synthesis techniques.
Safety and Environmental Impact
The environmental impact and safety profile of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid are critical considerations in its application:
Mechanism of Action
The mechanism of action of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and difluoromethyl groups contribute to the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, enhancing its biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Boiling Point (°C) | LogP* |
|---|---|---|---|---|---|
| 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid | C₇H₄BrF₂NO₂ | 252.02 | Br (C2), CF₂H (C6), COOH (C3) | Not reported | ~1.5† |
| 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | C₇H₃BrF₃NO₂ | 270.00 | Br (C2), CF₃ (C6), COOH (C3) | 289.8 | 2.1‡ |
| 3-Bromo-6-chloropyridine-2-carboxylic acid | C₆H₃BrClNO₂ | 236.45 | Br (C3), Cl (C6), COOH (C2) | Not reported | ~1.8§ |
| Pyridine-3-carboxylic acid (nicotinic acid) | C₆H₅NO₂ | 123.11 | COOH (C3) | 292 | 0.34 |
*LogP (octanol-water partition coefficient) estimated using fragment-based methods. †Predicted lower lipophilicity due to reduced fluorine content compared to CF₃. ‡Higher lipophilicity from CF₃ group enhances membrane permeability . §Chlorine’s moderate electronegativity balances solubility and reactivity .
Key Findings :
- Fluorine Content: The difluoromethyl (CF₂H) group in the target compound offers intermediate lipophilicity compared to trifluoromethyl (CF₃) and non-fluorinated analogs, balancing bioavailability and metabolic stability .
- Acidity: The carboxylic acid at C3 is more acidic (pKa ~2.5) than non-halogenated pyridine-carboxylic acids (e.g., nicotinic acid, pKa ~4.8) due to electron-withdrawing effects of Br and CF₂H .
Key Findings :
- The bromine atom at C2 in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, a strategy less feasible in non-brominated analogs .
- The difluoromethyl group enhances metabolic resistance compared to methyl or chlorinated analogs, as C–F bonds are less prone to oxidative degradation .
Biological Activity
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom, a difluoromethyl group, and a carboxylic acid. Its molecular formula is C7H5BrF2N1O2, and it possesses unique properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrF2N1O2 |
| Molecular Weight | 238.02 g/mol |
| CAS Number | 1211536-36-5 |
| Solubility | Soluble in organic solvents |
The biological activity of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of endogenous compounds. This interaction can lead to altered metabolic pathways and potential therapeutic effects.
- Cell Signaling Modulation : It influences kinase activity, which is vital for cellular signaling pathways. For instance, it has been observed to modulate the activity of specific kinases involved in inflammatory responses .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid:
- Antibacterial Effects : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 µM to 100 µM against tested strains such as Staphylococcus aureus and E. coli .
- Antichlamydial Activity : Research indicated that derivatives of this compound showed selective activity against Chlamydia species, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies
- Case Study on Enzyme Interaction : A study investigated the interaction of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid with cytochrome P450 enzymes. The results indicated that it acts as a competitive inhibitor, leading to altered metabolism of co-administered drugs, which could have implications for drug-drug interactions in clinical settings.
- Cellular Response Evaluation : In cellular assays using 3T3-L1 adipocytes, the compound was found to enhance IL-6 secretion, indicating its role in inflammatory processes and potential implications for metabolic diseases .
Q & A
Q. How do conflicting literature reports on reactivity inform experimental design?
- Discrepancies in reaction yields (e.g., bromination efficiency under acidic vs. basic conditions) necessitate controlled replication studies. Kinetic profiling (e.g., via in situ IR) identifies optimal pH, temperature, and solvent conditions to reconcile data .
Methodological Insights
- Synthetic Optimization : Use flow chemistry for hazardous steps (e.g., bromination) to improve safety and scalability .
- Data Analysis : Multivariate analysis (PCA or PLS) correlates spectroscopic data with reaction outcomes, aiding in troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
